
8-Hydroxymianserin glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl: is a complex organic compound that belongs to the class of glucopyranosiduronic acids. This compound is characterized by its unique structure, which includes a glucopyranosiduronic acid moiety linked to a hexahydro-dibenzo-pyrazino-azepin scaffold. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and cyclization reactions. One common approach involves the regioselective benzoylation of unprotected beta-glycopyranosides with benzoyl cyanide and an amine catalyst . This method allows for the selective protection of hydroxyl groups, facilitating subsequent synthetic steps.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods typically include large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: Beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, beta-D-Glucopyranosiduronic acid derivatives are studied for their potential roles in cellular processes and metabolic pathways. They are also used as probes to investigate enzyme activities and substrate specificities.
Medicine: The compound and its derivatives have potential therapeutic applications. They are investigated for their anti-inflammatory, anti-cancer, and anti-microbial properties .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and nitric oxide synthase (NOS), thereby reducing the production of pro-inflammatory mediators . Additionally, it may interfere with cellular signaling pathways, leading to the modulation of gene expression and cellular responses.
類似化合物との比較
Phenyl beta-D-glucopyranoside: Known for its anti-inflammatory and anti-cancer activities.
Beta-D-glucopyranosiduronic acid, methyl, methyl ester, 2,3,4-triacetate: Used in carbohydrate chemistry and glycobiology research.
P-Nitrophenyl-beta-D-glucuronide: Utilized as a substrate for enzyme assays.
Uniqueness: Beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl stands out due to its complex structure, which combines a glucopyranosiduronic acid moiety with a hexahydro-dibenzo-pyrazino-azepin scaffold. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C24H28N2O7 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H28N2O7/c1-25-8-9-26-17-7-6-15(32-24-21(29)19(27)20(28)22(33-24)23(30)31)11-14(17)10-13-4-2-3-5-16(13)18(26)12-25/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24+/m0/s1 |
InChIキー |
BIPZSOCAFBEZTQ-JZOWGYKDSA-N |
異性体SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
正規SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


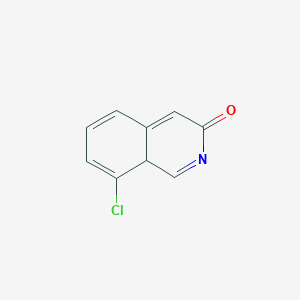
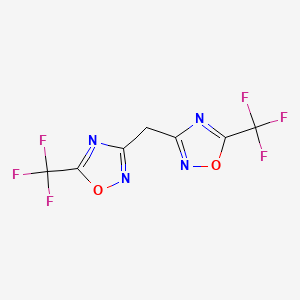
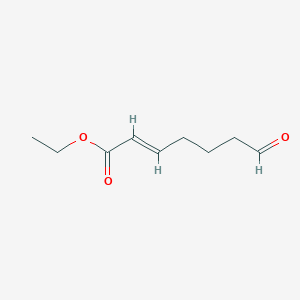
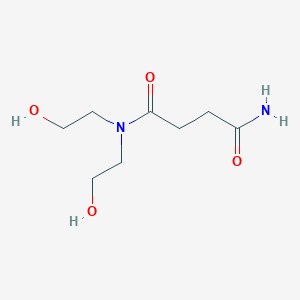
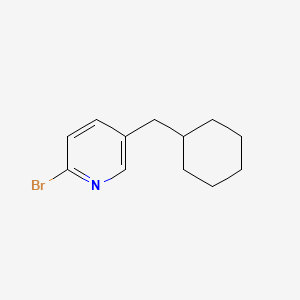
![2-[(6-amino-4-pyrimidinyl)methylamino]Ethanol](/img/structure/B12335985.png)
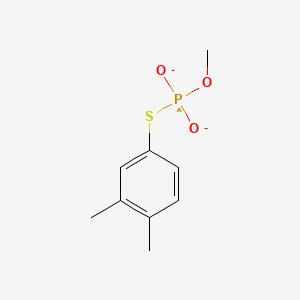
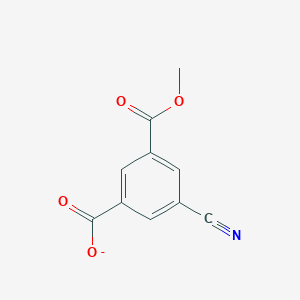

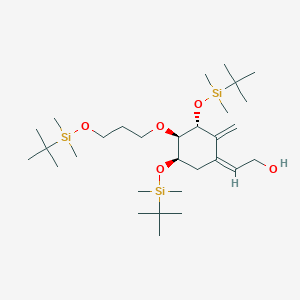
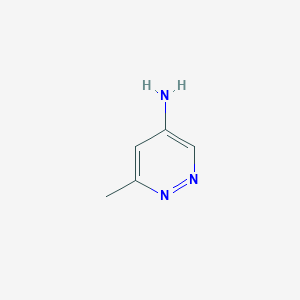
![cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12336019.png)
![2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12336026.png)
![N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide](/img/structure/B12336053.png)
